molecular formula C19H22N4O9 B12789504 (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid CAS No. 86632-66-8

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid

Cat. No.: B12789504
CAS No.: 86632-66-8
M. Wt: 450.4 g/mol
InChI Key: OYCLBNIIDBPMMU-NXKZPKCJSA-N
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Description

Dipeptidyl Polyoxin L analog is a synthetic compound derived from the naturally occurring polyoxin L. Polyoxins are a class of peptidyl nucleoside antibiotics known for their potent antifungal properties, primarily due to their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall biosynthesis . The analogs of polyoxin L have been developed to enhance their biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipeptidyl Polyoxin L analog typically involves the modification of the polyoxin L structure to improve its pharmacokinetic properties. One common approach is the synthesis of carbocyclic polyoxin C, which serves as a core structure for further modifications . The synthetic route often includes the use of benzyloxycarbonyl-protected alpha-amino fatty acid p-nitrophenyl ester and uracil polyoxin C. Transfer hydrogenolysis using palladium black and formic acid is employed to obtain diastereomeric dipeptidyl polyoxin L analogs .

Industrial Production Methods

Industrial production methods for Dipeptidyl Polyoxin L analog involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the separation of diastereomers and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Dipeptidyl Polyoxin L analog undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions include various modified analogs of Dipeptidyl Polyoxin L with enhanced biological activity and stability .

Scientific Research Applications

Dipeptidyl Polyoxin L analog has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of peptidyl nucleosides.

    Biology: Employed in the study of fungal cell wall biosynthesis and the development of antifungal agents.

    Medicine: Investigated for its potential use as an antifungal drug, particularly in the treatment of fungal infections resistant to conventional therapies.

    Industry: Utilized in the development of agricultural fungicides to protect crops from fungal diseases

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipeptidyl Polyoxin L analog is unique due to its enhanced stability and biological activity compared to other polyoxins. The modifications made to the polyoxin L structure result in improved pharmacokinetic properties, making it a more effective antifungal agent .

Properties

CAS No.

86632-66-8

Molecular Formula

C19H22N4O9

Molecular Weight

450.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid

InChI

InChI=1S/C19H22N4O9/c20-10(7-8-1-3-9(24)4-2-8)16(28)22-12(18(29)30)15-13(26)14(27)17(32-15)23-6-5-11(25)21-19(23)31/h1-6,10,12-15,17,24,26-27H,7,20H2,(H,22,28)(H,29,30)(H,21,25,31)/t10-,12-,13-,14+,15?,17+/m0/s1

InChI Key

OYCLBNIIDBPMMU-NXKZPKCJSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](C2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)O

Origin of Product

United States

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